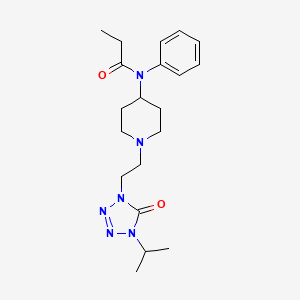
Php3taj66W
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-(4-Isopropyl-5-oxo-tetrazol-1-yl)ethyl)-4-piperidyl)-N-phenyl-propanamide: , known by its identifier Php3taj66W, is a synthetic compound with a molecular formula of C20H30N6O2 . This compound is characterized by its unique structure, which includes a tetrazole ring, a piperidine ring, and a phenyl group.
Preparation Methods
The synthesis of Php3taj66W involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes:
Formation of the Tetrazole Ring: This step involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.
Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the tetrazole and piperidine intermediates with a phenyl group through amide bond formation.
Chemical Reactions Analysis
Php3taj66W undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Php3taj66W has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Php3taj66W involves its interaction with specific molecular targets in cells. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various cellular responses, including inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Php3taj66W can be compared with other similar compounds, such as:
- N-(1-(2-(4-Isopropyl-5-oxo-tetrazol-1-yl)ethyl)-4-piperidyl)-N-phenyl-acetamide
- N-(1-(2-(4-Isopropyl-5-oxo-tetrazol-1-yl)ethyl)-4-piperidyl)-N-phenyl-butanamide
These compounds share similar structural features but differ in the length and nature of the carbon chain attached to the amide group. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
104072-08-4 |
|---|---|
Molecular Formula |
C20H30N6O2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[1-[2-(5-oxo-4-propan-2-yltetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H30N6O2/c1-4-19(27)25(17-8-6-5-7-9-17)18-10-12-23(13-11-18)14-15-24-20(28)26(16(2)3)22-21-24/h5-9,16,18H,4,10-15H2,1-3H3 |
InChI Key |
UQDOHDJVPFPHSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCN2C(=O)N(N=N2)C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















